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Introduction to CHAC1

CHACL1 (ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1) is a key enzyme
involved in the cellular stress response.[1][2] As a y-glutamyl cyclotransferase, its primary
function is to degrade glutathione (GSH), the most abundant intracellular antioxidant.[1][3][4]
This degradation leads to a depletion of GSH, which in turn increases cellular levels of reactive
oxygen species (ROS), promoting oxidative stress and influencing cell death pathways.[5]

CHAC1 Signaling and Regulation

CHACL1 expression is tightly regulated and is significantly induced under conditions of cellular
stress, particularly Endoplasmic Reticulum (ER) stress. It is a downstream component of the
Unfolded Protein Response (UPR), a signaling network activated by the accumulation of
unfolded or misfolded proteins in the ER.[1][6] Specifically, CHACL1 is upregulated via the
PERK-elF20-ATF4 signaling axis of the UPR.[1][2][6] The transcription factor ATF4 directly
binds to the CHAC1 promoter to initiate its transcription.[1][3] This pathway positions CHAC1
as a critical effector of stress-induced cellular responses.

Role of CHAC1 in Thyroid Carcinoma
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Recent studies have elucidated the role of CHACL1 in thyroid carcinoma, where its expression is
often decreased compared to normal tissue.[7] Lentiviral-mediated overexpression of CHAC1
in thyroid carcinoma cell lines has been shown to suppress cell viability and promote a form of
programmed cell death called ferroptosis.[7][8] Ferroptosis is an iron-dependent process
characterized by the accumulation of lipid peroxides.[1][7] By degrading GSH, CHAC1
compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes
lipid peroxides, thereby sensitizing cancer cells to ferroptosis.[4][7] Furthermore, CHAC1
overexpression enhances the sensitivity of thyroid carcinoma cells to radiation therapy,
suggesting it as a potential therapeutic target to overcome treatment resistance.[7][8]

CHACL1 Signaling Pathway in Cellular Stress
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Caption: CHAC1 activation downstream of the UPR leads to GSH degradation and ferroptosis.
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Experimental Data Summary

The following tables summarize quantitative data from studies overexpressing CHAC1 in

human thyroid carcinoma cell lines.

Table 1: Effect of CHAC1 Overexpression on Thyroid Carcinoma Cell Viability

Cell Line Manipulation Outcome Method Reference
Lentiviral
] Suppressed cell
BCPAP Overexpression o CCK-8 Assay [7]
viability
of CHAC1
Lentiviral
Induced cell
K1 Knockdown of o CCK-8 Assay [7]
viability

CHAC1

Table 2: Effect of CHAC1 Modulation on Ferroptosis Markers in Thyroid Carcinoma Cells

. Manipulatio
Cell Line Marker Outcome Method Reference
n
Lentiviral
] o Flow
BCPAP Overexpressi  Lipid ROS Increased [7]
Cytometry
on of CHAC1
Lentiviral
~ PTGS2
BCPAP Overexpressi ) Increased Western Blot [7]
Expression
on of CHAC1
Lentiviral
o Flow
K1 Knockdown Lipid ROS Reduced [7]
Cytometry
of CHAC1
Lentiviral
GPX4
K1 Knockdown ) Enhanced Western Blot [7]
Expression
of CHAC1
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Experimental Protocols

Overall Experimental Workflow
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Caption: Workflow for lentiviral overexpression of CHAC1 and subsequent functional analysis.

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd
generation packaging system.[9][10]

Materials:

o HEK293T cells (low passage, <15)

« DMEM with 10% FBS (antibiotic-free for transfection)

o Lentiviral transfer plasmid encoding human CHAC1

e 2nd generation packaging plasmid (e.g., psPAX2)

e Envelope plasmid (e.g., pMD2.G)

e Transfection reagent (e.g., PEI, Lipofectamine)

e Opti-MEM or serum-free medium

e 10 cm tissue culture plates

e 0.45 um PES filters
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Procedure:

o Day 0: Seed HEK293T Cells: Plate 3.8—4.0 x 10° HEK293T cells per 10 cm plate in 10 mL of
DMEM + 10% FBS without antibiotics.[9][11] Ensure cells are evenly distributed and
incubate overnight (37°C, 5% CO3). Cells should be 70-80% confluent at the time of
transfection.

o Day 1: Transfection:

o In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm plate, a common ratio is 4
pg of CHAC1 transfer plasmid, 3 pg of psPAX2, and 1 ug of pMD2.G.

o Dilute the DNA mixture in 500 pL of Opti-MEM.

o In a separate tube, dilute the transfection reagent according to the manufacturer's
instructions in 500 pL of Opti-MEM.

o Combine the DNA and transfection reagent solutions, mix gently, and incubate at room
temperature for 20-30 minutes.

o Add the 1 mL transfection complex dropwise to the HEK293T cells. Swirl the plate gently
to distribute.

(¢]

Incubate at 37°C, 5% CO:..

o Day 2: Change Medium: Approximately 16-24 hours post-transfection, carefully aspirate the
medium and replace it with 10 mL of fresh, complete DMEM (with 10% FBS and antibiotics).

e Day 3 & 4: Harvest Virus:

o 48h Harvest: At 48 hours post-transfection, collect the supernatant containing viral
particles into a sterile polypropylene tube.[12]

o Add 10 mL of fresh complete medium to the cells.

o 72h Harvest: At 72 hours post-transfection, collect the supernatant again. This can be
pooled with the 48h harvest.
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e Process and Store Virus:
o Centrifuge the collected supernatant at 2,000 x g for 5-10 minutes to pellet cell debris.
o Filter the supernatant through a 0.45 um PES filter to remove any remaining cells.[9]

o Aliquot the viral supernatant into cryovials. Store at 4°C for short-term use (up to 1 week)
or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Transduction of Thyroid Carcinoma Cells

Materials:

Thyroid carcinoma cells (e.g., BCPAP, K1)

Complete growth medium

Lentiviral supernatant (from Protocol 1)

Polybrene (hexadimethrine bromide)

6-well or 12-well plates
Procedure:

e Day 1: Seed Cells: Plate thyroid carcinoma cells in a 6-well plate such that they will be 30-
50% confluent on the day of transduction.[13]

e Day 2: Transduction:

[e]

Thaw the lentiviral aliquot.

o

Prepare dilutions of the virus in complete medium if titering is required.

Remove the culture medium from the cells.

[¢]

[¢]

Add the desired volume of viral supernatant to the cells. Add fresh medium to ensure cells
are covered.
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o Add Polybrene to a final concentration of 4-8 ug/mL. This enhances transduction
efficiency. Swirl to mix.

o Incubate overnight (37°C, 5% COz2).

e Day 3: Change Medium: Remove the virus-containing medium and replace it with 2 mL of
fresh complete medium.

e Day 4 onwards: Analysis and Selection:
o Allow cells to grow for 48-72 hours post-transduction before analysis.

o Successful transduction can be verified by assessing CHAC1 mRNA and protein levels
(Protocol 3).

o If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the
appropriate antibiotic to the medium to select for stably transduced cells.

Protocol 3: Verification of CHAC1 Overexpression
A. Real-Time Quantitative PCR (RT-gPCR)

e RNA Extraction: 72 hours post-transduction, harvest control and CHAC1-overexpressing
cells and extract total RNA using a commercial kit (e.g., TRIzol).

o cDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

e (PCR: Perform gPCR using SYBR Green master mix and primers specific for human
CHACL1 and a housekeeping gene (e.g., GAPDH, ACTB). The relative expression of CHAC1
is calculated using the 2-AACt method.

B. Western Blot

e Protein Lysis: 72 hours post-transduction, lyse control and CHAC1-overexpressing cells in
RIPA buffer containing protease inhibitors.

» Quantification: Determine protein concentration using a BCA or Bradford assay.
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o SDS-PAGE and Transfer: Load equal amounts of protein (20-30 ug) onto an SDS-PAGE gel,
run the gel, and transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a
primary antibody against CHAC1 overnight at 4°C.

o Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an ECL substrate. Use an antibody against a loading control (e.g., B-
actin or GAPDH) to ensure equal loading.

Protocol 4: Downstream Functional Assays

4.1 Cell Viability Assay (MTT/CCK-8) This assay measures the metabolic activity of cells, which
correlates with cell viability.[14]

e Seed control and CHAC1-overexpressing cells (5,000-10,000 cells/well) in a 96-well plate
and incubate for the desired time (e.g., 24, 48, 72 hours).

e Add 10 pL of MTT (5 mg/mL) or CCK-8 solution to each well.
e Incubate for 2-4 hours at 37°C.

e If using MTT, add 100 uL of solubilization solution (e.g., DMSO) to each well and shake for
15 minutes to dissolve the formazan crystals.[14]

o Read the absorbance on a microplate reader (e.g., at 570 nm for MTT or 450 nm for CCK-8).

4.2 Apoptosis Assay (Annexin V Staining) This flow cytometry-based assay detects the
externalization of phosphatidylserine, an early marker of apoptosis.[15]

Harvest 1-5 x 10° control and CHAC1-overexpressing cells by centrifugation.

Wash the cells once with cold PBS.

Resuspend the cells in 100 pL of 1X Annexin V Binding Buffer.

Add 5 pL of FITC-conjugated Annexin V and 5 pL of Propidium lodide (PI) solution.
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 Incubate for 15-20 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

o Analyze the cells immediately by flow cytometry. (Annexin V+/PI- cells are early apoptotic;
Annexin V+/Pl+ cells are late apoptotic/necrotic).

4.3 Cell Migration Assay (Wound Healing/Scratch Assay) This assay measures the rate of
collective cell migration into a created gap.

e Seed control and CHAC1-overexpressing cells in a 6-well plate and grow them to >90%
confluency.

o Create a linear scratch (a "wound") in the cell monolayer using a sterile 200 UL pipette tip.
o Gently wash the wells with PBS to remove detached cells.
e Replace with fresh serum-free or low-serum medium.

o Capture images of the scratch at O hours and at subsequent time points (e.g., 12, 24 hours)
using a microscope.

o Measure the width or area of the gap at each time point using software like ImageJ to
quantify the rate of wound closure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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